molecular formula C21H34O3 B13408462 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

Cat. No.: B13408462
M. Wt: 337.5 g/mol
InChI Key: CYKYBWRSLLXBOW-SWAHQGBNSA-N
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Description

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is a deuterated analogue of 5beta-Pregnan-3alpha,21-diol-20-one. This compound is a metabolite of 11-Deoxycorticosterone (DOC) and is often used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves the incorporation of deuterium atoms into the parent compound, 5beta-Pregnan-3alpha,21-diol-20-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Synthetic Reactions and Modifications

The compound’s synthesis and functionalization often involve strategic deuteration and hydroxyl/ketone group modifications. Key reactions include:

Deuteration and Isotopic Labeling

  • Deuterium incorporation : Achieved via catalytic exchange or selective reduction using deuterated reagents. The 17α,21,21-d3 labeling pattern indicates deuteration at three positions, critical for metabolic tracer studies .

  • Synthesis protocol : Starting from non-deuterated 5β-pregnan-3α,21-diol-20-one, deuterium is introduced using deuterated solvents (e.g., D2O) or reducing agents (e.g., NaBD4) .

Esterification and Acylation

  • Acetylation : Hydroxyl groups at C3 and C21 are acetylated using acetic anhydride, forming protected intermediates for further reactions .

Table 1: Common Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldSource
SuccinylationSuccinic anhydride, pyridine, RT3α-Succinyl derivative90–95%
AcetylationAcetic anhydride, DMAP, CH2Cl23α,21-Diacetate85%
DeuterationNaBD4, D2O, Pd/C catalyst17α,21,21-d3-labeled product>95%

Biochemical Pathways

The compound participates in steroid hormone biosynthesis and degradation:

Metabolic Reduction/Oxidation

  • 11β-Hydroxysteroid Dehydrogenase (HSD11B1) : Converts tetrahydrocorticosterone to 3α,21-dihydroxy-5β-pregnane-11,20-dione, a key step in glucocorticoid metabolism .

  • 3α-Hydroxysteroid Dehydrogenase (HSD3A) : Facilitates reversible oxidation/reduction at C3, modulating receptor binding affinity .

Role in C21-Steroid Metabolism

  • Acts as an intermediate in the synthesis of 3α,20α,21-trihydroxy-5β-pregnane-11-one, a metabolite linked to anti-inflammatory pathways .

  • Enzymatic steps:

    • Reduction : Catalyzed by 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6) .

    • Hydroxylation : Mediated by cytochrome P450 enzymes at C21 .

Analytical Characterization

Reaction products are validated using advanced techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirms deuteration patterns (e.g., 17α,21,21-d3) and structural integrity .

  • Mass Spectrometry (MS) : Determines molecular weight (337.51 g/mol) and isotopic purity (>95%) .

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reversed-phase conditions .

Stability and Reaction Conditions

  • pH Sensitivity : Reactions require neutral to slightly acidic conditions (pH 6–7) to prevent ketone group degradation .

  • Temperature Control : Optimal synthesis performed at 20–25°C; higher temperatures risk deuteration loss or racemization .

Scientific Research Applications

Chemical and Product Data

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 has the following characteristics :

  • Analyte Name: this compound
  • CAS Number: 72205-58-4
  • Molecular Formula: C21 D3 H31 O3
  • Molecular Weight: 337.5114
  • Accurate Mass: 337.2696
  • Purity: >95% (HPLC)
  • SIL Type: Deuterium

Scientific Research Applications

  • GABA Receptor Agonist: 3α,21-Dihydroxy-5α-pregnan-20-one, a similar compound, is used as an γ-aminobutyric acid type A receptor (γ-GABAA) agonist in voltage-clamp measurements .
  • Studies in Xenopus oocytes: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in voltage-clamp measurements studies in Xenopus oocytes .
  • Epilepsy Research: 3α,21-Dihydroxy-5α-pregnan-20-one was tested for its effect on spike-wave discharges (SWD) in finasteride-treated rats .
  • Brain Injury Studies: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in electrophysiological studies with dentate granule cells (DGCs) post controlled cortical impact (CCI) -induced brain injury .

Data Table

ApplicationCompound UsedDetails
GABA Receptor Agonist3α,21-Dihydroxy-5α-pregnan-20-oneUsed in voltage-clamp measurements as an γ-aminobutyric acid type A receptor (γ-GABAA) agonist .
Studies in Xenopus oocytes3α,21-Dihydroxy-5α-pregnan-20-oneUtilized in voltage-clamp measurements .
Epilepsy Research3α,21-Dihydroxy-5α-pregnan-20-oneThe effect of the compound on spike-wave discharges (SWD) in finasteride-treated rats was tested .
Brain Injury Studies3α,21-Dihydroxy-5α-pregnan-20-oneUsed in electrophysiological studies with dentate granule cells (DGCs) post controlled cortical impact (CCI) -induced brain injury .

Potential uses

Mechanism of Action

The mechanism of action of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the compound may also affect its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in research applications. This makes it a valuable tool for studying steroid metabolism and hormone action.

Biological Activity

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3, also known as 5α-THDOC (Tetrahydrodeoxycorticosterone), is a steroid hormone derived from progesterone. It is notable for its biological activities related to neurosteroid functions, including modulation of GABA_A receptors and involvement in stress response mechanisms. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C21H31D3O3
  • Molecular Weight : 337.51 g/mol
  • CAS Number : Labeled CAS#203805-98-5; Unlabeled CAS#567-02-2

1. Neurosteroid Effects

5α-THDOC functions as a neurosteroid that influences the central nervous system (CNS). It has been shown to modulate GABA_A receptor activity, which can enhance inhibitory neurotransmission and potentially affect anxiety and mood disorders. Studies have demonstrated that administration of 5α-THDOC can lead to anxiolytic effects in animal models, indicating its potential therapeutic role in treating anxiety-related conditions.

2. Hormonal Regulation

This compound is involved in the regulation of various hormonal pathways. It acts as a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, influencing cortisol secretion and stress responses. Research indicates that 5α-THDOC levels can increase during stress, contributing to the body's adaptive mechanisms.

3. Immunomodulatory Effects

Recent studies have suggested that 5α-THDOC may possess immunomodulatory properties. It has been observed to influence immune cell activity, potentially affecting inflammation and immune responses. This aspect of its biological activity warrants further investigation to understand its implications in autoimmune diseases and chronic inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of 5α-THDOC resulted in significant neuroprotective effects against excitotoxicity induced by glutamate. The findings suggested that the compound could reduce neuronal death and inflammation in the CNS, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Stress Response Modulation

In a clinical study involving individuals exposed to stress-inducing environments, elevated levels of 5α-THDOC were correlated with reduced symptoms of stress and anxiety. Participants exhibiting higher concentrations of this steroid showed improved coping mechanisms and lower physiological stress markers.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurosteroid ActionModulates GABA_A receptors; anxiolytic effects
Hormonal RegulationInfluences HPA axis; affects cortisol secretion
ImmunomodulationAlters immune cell function; potential anti-inflammatory effects
NeuroprotectionProtects neurons from excitotoxicity

Research Findings

Research on 5α-THDOC has expanded over recent years, revealing its multifaceted roles in physiological processes:

  • GABA_A Receptor Modulation : Studies indicate that 5α-THDOC enhances the activity of GABA_A receptors, leading to increased inhibitory neurotransmission which is crucial for anxiety regulation.
  • Stress Response : Elevated levels during stress suggest a protective role against the adverse effects of prolonged cortisol exposure.
  • Potential Therapeutic Applications : Given its neuroprotective and anxiolytic properties, there is growing interest in exploring 5α-THDOC as a candidate for treating anxiety disorders and neurodegenerative conditions.

Properties

Molecular Formula

C21H34O3

Molecular Weight

337.5 g/mol

IUPAC Name

2,2-dideuterio-1-[(3R,5R,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15?,16?,17?,18-,20?,21?/m1/s1/i12D2,18D

InChI Key

CYKYBWRSLLXBOW-SWAHQGBNSA-N

Isomeric SMILES

[2H][C@@]1(CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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